CIS-12-TETRADECENYLACETATE CIS-12-TETRADECENYLACETATE 12Z-Tetradecenyl acetate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 35153-20-9
VCID: VC0013440
InChI: InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3-
SMILES: CC=CCCCCCCCCCCCOC(=O)C
Molecular Formula: C16H30O2
Molecular Weight: 254.42

CIS-12-TETRADECENYLACETATE

CAS No.: 35153-20-9

Cat. No.: VC0013440

Molecular Formula: C16H30O2

Molecular Weight: 254.42

Purity: >95%

* For research use only. Not for human or veterinary use.

CIS-12-TETRADECENYLACETATE - 35153-20-9

Specification

CAS No. 35153-20-9
Molecular Formula C16H30O2
Molecular Weight 254.42
IUPAC Name [(Z)-tetradec-12-enyl] acetate
Standard InChI InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3-
SMILES CC=CCCCCCCCCCCCOC(=O)C

Introduction

Chemical Structure and Properties

Molecular Structure

CIS-12-TETRADECENYLACETATE possesses a distinct molecular structure characterized by:

  • A 14-carbon chain (tetradecenyl) backbone

  • A cis-configured double bond at the 12th carbon position

  • An acetate functional group attached at one end

The compound's IUPAC name, [(Z)-tetradec-12-enyl] acetate, precisely describes this arrangement, with the "Z" designation specifically indicating the cis configuration of the double bond . This structural specificity directly influences the compound's physical, chemical, and biological properties.

Synthesis and Production Methods

Industrial and Laboratory Synthesis Routes

The synthesis of CIS-12-TETRADECENYLACETATE involves several carefully controlled steps to ensure the correct stereochemistry of the final product. While the search results primarily focus on a related compound (12-tetradecadienyl acetate), the synthetic principles provide valuable insights.

One documented synthetic route for the related Z-12-tetradecenyl acetate involves:

  • Starting with cis-4-hexen-1-ol and 1,8-octanediol as raw materials

  • Producing a Grignard reagent from 1,8-octanediol

  • Reacting cis-4-hexen-1-ol with 4-toluene sulfonyl chloride

  • Performing Grignard coupling reaction

  • Deprotection and esterification of the resulting product

This synthetic approach offers several advantages:

  • Maintains stereochemical integrity of the double bond

  • Utilizes readily available and relatively inexpensive raw materials

  • Produces a single, stereochemically pure product

  • Offers high raw material utilization

  • Provides a simple and reasonable synthetic route

Quality Control and Production Considerations

The production of CIS-12-TETRADECENYLACETATE requires stringent quality control measures to ensure stereochemical purity, as the biological activity is highly dependent on the specific cis configuration. Commercial preparations typically achieve a purity of >95%. The synthetic pathways mentioned in the patent information emphasize the importance of maintaining stereochemical integrity throughout the reaction processes, as the cis configuration is crucial for the compound's effectiveness as a pheromone .

Biological Significance and Applications

Role as a Pheromone Component

CIS-12-TETRADECENYLACETATE has significant biological importance, particularly in the field of insect communication. The compound shares structural similarities with compounds used in pest management and mating disruption strategies. Its precise stereochemistry is critical for its biological activity, as insect pheromone receptors often have high stereoselectivity.

Agricultural Applications

The primary application of CIS-12-TETRADECENYLACETATE appears to be in agricultural pest management, particularly for corn borer control . The related patent information indicates that compounds with this structure function as sex pheromones for corn borers, suggesting that CIS-12-TETRADECENYLACETATE plays a role in disrupting mating patterns of these agricultural pests .

This application aligns with modern integrated pest management approaches that seek to reduce reliance on broad-spectrum insecticides by utilizing species-specific chemical signals to disrupt pest reproduction cycles. The advantage of using pheromone-based control methods includes:

  • High species specificity

  • Minimal environmental impact

  • Reduced development of pest resistance

  • Compatibility with organic farming practices

Comparison with Related Compounds

Structural Analogues

CIS-12-TETRADECENYLACETATE belongs to a family of structurally related compounds used in pheromone chemistry. While it shares similarities with compounds like (Z,E)-9,12-tetradecadienyl acetate (ZETA), each compound possesses unique properties based on the position and stereochemistry of unsaturation.

The following table compares some key features of CIS-12-TETRADECENYLACETATE with related compounds:

CompoundDouble Bond PositionConfigurationPrimary Target Insects
CIS-12-TETRADECENYLACETATEC12Z (cis)Corn borer species
(Z,E)-9,12-tetradecadienyl acetateC9, C12Z,ENot specified in sources
Z-12-tetradecadienyl acetateC12ZCorn borer species
E-12-tetradecadienyl acetateC12E (trans)Corn borer species

The subtle structural differences between these compounds result in significant differences in biological activity, highlighting the importance of stereochemical precision in pheromone chemistry .

Research Findings and Future Directions

Current Research Status

The research on CIS-12-TETRADECENYLACETATE appears to focus on its applications in pest management, particularly for controlling corn borer populations . The development of efficient synthesis routes represents a significant advancement in making this compound more accessible for agricultural applications.

The patent information indicates ongoing research into optimizing production methods, suggesting continued interest in this compound for commercial applications . The emphasis on developing synthesis routes that maintain stereochemical integrity highlights the importance of the cis configuration for the compound's biological activity.

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